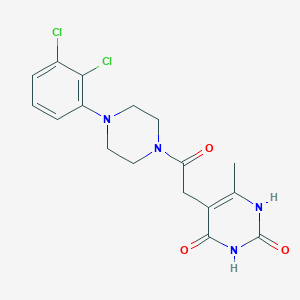

![molecular formula C13H19NO4S B2978234 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid CAS No. 453581-60-7](/img/structure/B2978234.png)

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

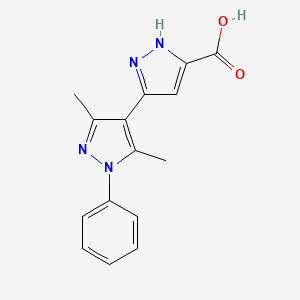

“3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid” is a unique chemical compound with the empirical formula C13H19NO4S . It has a molecular weight of 285.36 . The compound is typically available in solid form .

Molecular Structure Analysis

The SMILES string of the compound isO=S(C1=C(C)C(C)=CC(C)=C1C)(NC@@HC(O)=O)=O . This indicates that the compound contains a sulfonyl group attached to a tetramethylphenyl ring, and this sulfonyl group is further connected to an amino propanoic acid moiety. Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.科学的研究の応用

Chromatographic Analysis

The study of organic acids through paper chromatography has been enhanced by using acidic and basic solvents. This method allows for the differentiation of organic acids based on their RM values, arranged into groups dependent on the number of carboxyl and other substituted groups present. This technique can predict the number of carboxyl groups in an unknown acid and provides insight into other groups such as alkyl, aryl, amino, hydroxy, bromo, etc., that may be present (Howe, 1960).

Synthesis and Structural Analysis

The resolution and structural determination of nonsteroidal antiandrogens, through chromatographic separation and asymmetric synthesis, have established the absolute configuration of active enantiomers. This process is crucial for understanding the molecular structure and activity relationship in drug development (Tucker & Chesterson, 1988).

Polymer Modification

Radiation-induced hydrogels have been modified through condensation reactions with various aliphatic and aromatic amines, leading to amine-treated polymers with enhanced thermal stability and promising biological activities. This application is particularly relevant in medical applications where specific polymer characteristics are needed (Aly & El-Mohdy, 2015).

Optically Active Compound Synthesis

The synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes demonstrates the creation of important building blocks for biologically active compounds. This research highlights the importance of stereochemistry in the synthesis of active pharmaceutical ingredients (Foresti et al., 2003).

Decarboxylative Radical Sulfonylation

A novel method for synthesizing sulfones via decarboxylative radical sulfonylation has been developed, offering a redox-neutral protocol with broad substrate scope and wide functional group compatibility. This method is significant for the late-stage modification of complex natural products and bioactive pharmaceuticals (He et al., 2020).

GABA B Receptor Antagonists Synthesis

The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds as GABA B receptor antagonists showcases the application of this chemical structure in neuroscience research, specifically in the development of weak specific antagonists of GABA (Abbenante et al., 1997).

特性

IUPAC Name |

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-8-7-9(2)11(4)13(10(8)3)19(17,18)14-6-5-12(15)16/h7,14H,5-6H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLBOZCWFCYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)

![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)

![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)